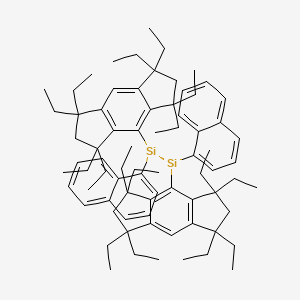![molecular formula C16H15NS2 B12516183 Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- CAS No. 820961-90-8](/img/structure/B12516183.png)
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is a compound belonging to the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 2-[(1-methyl-1-phenylethyl)thio] substituent on the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed as probes for studying biological processes and as inhibitors of specific enzymes.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized as vulcanization accelerators, antioxidants, and plant growth regulators.
Wirkmechanismus
The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: A simpler derivative with a methyl group at the 2-position.
2-Arylbenzothiazoles: Compounds with various aryl groups at the 2-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with an imidazo ring fused to the benzothiazole ring.
Uniqueness
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets, such as BCL-2 proteins, highlights its potential as a therapeutic agent in cancer treatment .
Eigenschaften
CAS-Nummer |
820961-90-8 |
|---|---|
Molekularformel |
C16H15NS2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
InChI-Schlüssel |
IZAYIBCTIIKGOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


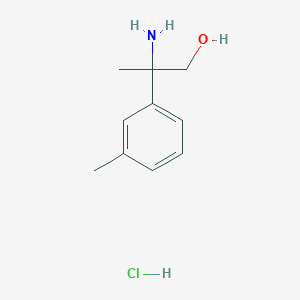

![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
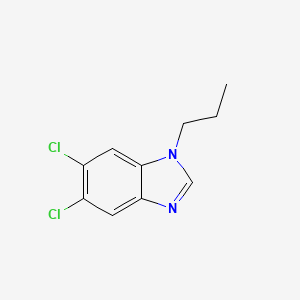
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)
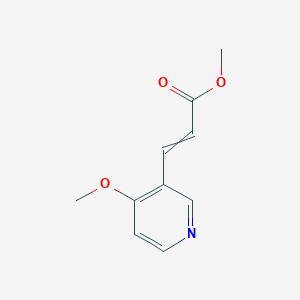
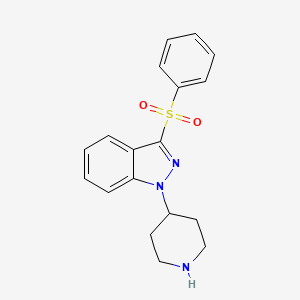

![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
